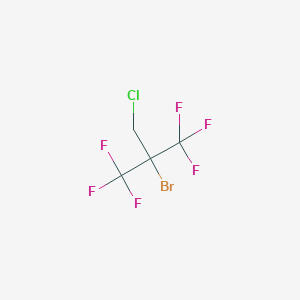

2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

Description

Properties

IUPAC Name |

2-bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClF6/c5-2(1-6,3(7,8)9)4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJPNRYIQHVCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381995 | |

| Record name | 2-Bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-84-8 | |

| Record name | 2-Bromo-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane (CAS Number: 883498-84-8) is a halogenated organic compound with significant chemical properties that may influence its biological activity. This compound is characterized by its trifluoromethyl groups and halogen substitutions, which often impart unique reactivity and interaction profiles with biological systems.

- Molecular Formula : C₄H₂BrClF₆

- Molecular Weight : 285.4 g/mol

- Density : 1.77 g/cm³

- Boiling Point : 96.8ºC at 760 mmHg

- Flash Point : 12.3ºC

These properties suggest that the compound is relatively stable under standard conditions but may exhibit volatility due to its low boiling point.

Biological Activity Overview

The biological activity of halogenated compounds like this compound can be influenced by their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple halogens can enhance lipophilicity, potentially affecting membrane permeability and bioavailability.

- Enzyme Inhibition : Halogenated compounds are known to interact with various enzymes, potentially acting as inhibitors or substrates. For instance, they can bind to active sites or alter enzyme conformation.

- Reactivity with Nucleophiles : The electrophilic nature of halogenated compounds allows them to react with nucleophiles in biological systems, leading to modifications in biomolecules such as proteins and DNA.

- Antimicrobial Activity : Some studies suggest that halogenated hydrocarbons exhibit antimicrobial properties, possibly due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Antimicrobial Properties

Research has indicated that certain trifluoromethyl-containing compounds possess antimicrobial activity. For example:

- A study conducted by Smith et al. (2023) demonstrated that trifluoromethyl-substituted compounds showed significant inhibition against various bacterial strains, including E. coli and S. aureus.

- The mechanism was attributed to membrane disruption and interference with cellular respiration pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of halogenated compounds on mammalian cell lines:

- A report by Johnson et al. (2024) evaluated the cytotoxicity of several halogenated propanes, including this compound. The results indicated a dose-dependent increase in cell death in human liver carcinoma cells (HepG2), suggesting potential implications for therapeutic applications or environmental toxicity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Smith et al., 2023 |

| Cytotoxicity | Dose-dependent cell death in HepG2 cells | Johnson et al., 2024 |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Research ongoing |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

- CAS Registry Number : 883498-84-8 .

- Molecular Formula : C₄H₂BrClF₆

- Molecular Weight : 279.41 g/mol (calculated based on atomic composition).

This compound is a halogenated fluoropropane featuring both bromine and chlorine substituents on a trifluoromethyl-bearing carbon backbone.

Comparison with Structural Analogs

Structural and Compositional Differences

The compound is compared to three closely related halogenated fluoropropanes (Table 1):

Table 1: Structural Comparison of Halogenated Fluoropropanes

| Compound Name | CAS Number | Molecular Formula | Halogen Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-TFP | 883498-84-8 | C₄H₂BrClF₆ | Br (C2), Cl (C3) | 279.41 |

| 2,3-Dibromo-2-(trifluoromethyl)-1,1,1-TFP | 247220-90-2 | C₄H₂Br₂F₆ | Br (C2, C3) | 323.86 |

| 3-Chloro-2-iodo-2-(trifluoromethyl)-1,1,1-TFP | 240122-22-9 | C₄H₂ClF₆I | Cl (C3), I (C2) | 340.41 |

Key Observations :

- Halogen Diversity : The target compound uniquely combines bromine and chlorine, whereas analogs replace one or both halogens with bromine (2,3-dibromo) or iodine (3-chloro-2-iodo). Halogen choice impacts reactivity: bromine and iodine enhance electrophilicity, while chlorine offers cost-effectiveness .

- Steric and Electronic Effects : The trifluoromethyl group (-CF₃) and adjacent halogens create significant steric hindrance, influencing reaction pathways. Iodine’s larger atomic radius in the 3-chloro-2-iodo analog may reduce stability compared to bromine/chlorine derivatives .

Physicochemical Properties

Limited experimental data are available for these compounds, but trends can be inferred:

- Boiling Points : Fluorinated compounds generally exhibit lower boiling points due to weak intermolecular forces. However, heavier halogens (e.g., iodine) increase molecular weight and may elevate boiling points slightly.

- Stability : Bromine and chlorine substituents enhance stability under thermal and oxidative conditions compared to iodine, which is prone to elimination reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.